

High-Resolution Mass Spectrometry Profiling of 4-CSA: Fragmentation Dynamics and Impurity Analysis

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-o-Caffeoylshikimic acid

CAS No.: 180842-65-3

Cat. No.: B3028280

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Abstract & Scope

This protocol details the High-Resolution Mass Spectrometry (HRMS) characterization of 4-Chloro-2-sulfamoylbenzoic acid (4-CSA). As a structural analog to sulfonamide diuretics and a potential degradation intermediate, accurate identification of 4-CSA requires precise mapping of its fragmentation behavior. This guide provides a self-validating workflow using ESI-MS/MS in negative ion mode, highlighting the "Ortho-Effect" driven decarboxylation and sulfonamide cleavage pathways.

Experimental Workflow

The following workflow ensures reproducibility and minimizes in-source fragmentation prior to MS/MS analysis.



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Figure 1: End-to-end HRMS characterization workflow for 4-CSA.

Instrument Protocol & Methodology

Sample Preparation

To prevent artifactual methylation of the carboxylic acid, avoid using pure methanol as the solvent for long-term storage.

- Stock Solution: 1.0 mg/mL in Acetonitrile.
- Working Solution: Dilute to 10 µg/mL in Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.
- Causality: Formic acid is added not to protonate the molecule (since we operate in negative mode), but to improve peak shape on the C18 column by suppressing silanol interactions [1].

Chromatographic Conditions (UHPLC)

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI-)

The presence of the carboxylic acid (

) and sulfonamide (

) groups makes Negative Ion Mode (ESI-) the detection method of choice, yielding the deprotonated molecular ion

.

Parameter	Setting	Rationale
Ionization Mode	ESI Negative	Favors deprotonation of acidic -COOH and -SO ₂ NH- protons.
Capillary Voltage	2.5 - 3.0 kV	Lower voltage prevents discharge in negative mode.
Source Temp	350 °C	Ensures complete desolvation of the polar sulfonamide.
Collision Energy	Stepped (15, 30, 45 eV)	Captures both fragile (decarboxylation) and stable (sulfur) fragments.
Resolution	70,000 (FWHM)	Required to resolve isotopes and sulfur defects.

Results: Fragmentation Patterns & Mechanism[1][2] [3][4][5]

MS1 Spectrum (Precursor Ion)

The full scan spectrum of 4-CSA exhibits a characteristic chlorine isotope pattern.

- Monoisotopic Peak (): m/z 233.9633 (Theoretical)
- Isotope Peak (): m/z 235.9604
- Intensity Ratio: ~3:1 (:)

MS2 Fragmentation Pathway

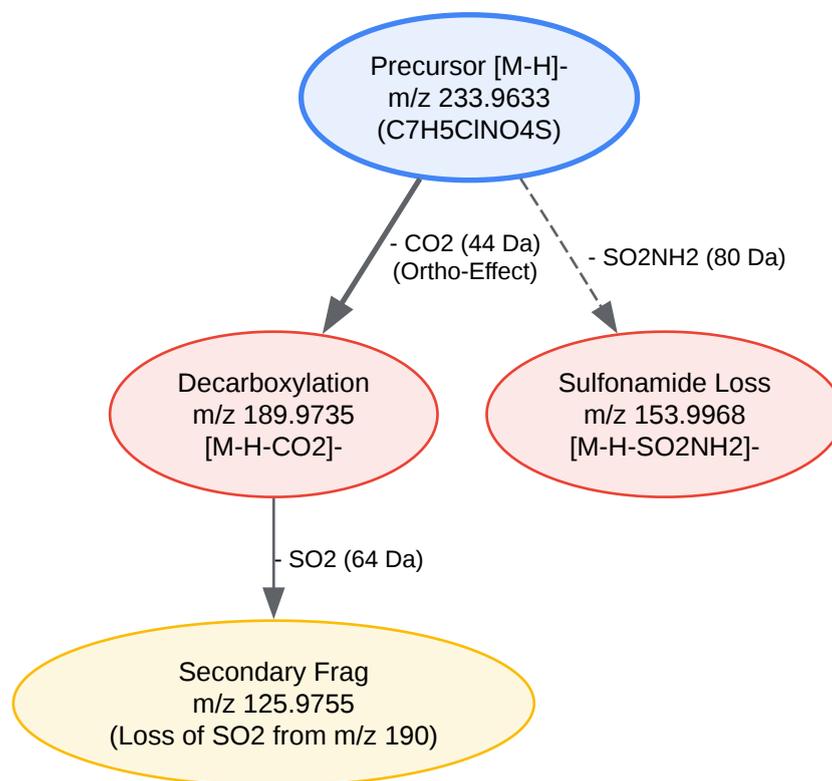
The fragmentation of 4-CSA is dominated by the "Ortho-Effect," where the proximity of the sulfamoyl group and the carboxylic acid facilitates specific neutral losses.

Key Fragment Ions (Theoretical & Observed)

m/z (Theoretical)	Ion Composition	Neutral Loss	Mechanism / Identity
233.9633		-	Precursor Ion
189.9735		(43.99 Da)	Decarboxylation. Driven by the electron-withdrawing Cl and Sulfamoyl groups destabilizing the carboxylate.
153.9968		(79.98 Da)	Sulfonamide Cleavage. Homolytic/Heterolytic cleavage of the C-S bond.
125.9755			Combined Loss. Secondary fragmentation of the m/z 190 ion.
109.97			Loss of both functional groups, leaving the chlorophenyl core.

Mechanistic Pathway Diagram

The following diagram illustrates the sequential loss of carbon dioxide and sulfur dioxide, a hallmark of ortho-substituted benzoic acids [2].



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Figure 2: Proposed MS/MS fragmentation pathway for 4-Chloro-2-sulfamoylbenzoic acid in negative ion mode.

Critical Note on Isomerism

Differentiation from Furosemide Impurity A (CSA): It is vital to distinguish the target molecule from its famous isomer/analog, 4-chloro-5-sulfamoylanthranilic acid (Furosemide Impurity A).

- Target (4-CSA): 4-Chloro-2-sulfamoylbenzoic acid.[1] MW 235.64.
- Impurity A (CSA): 2-Amino-4-chloro-5-sulfamoylbenzoic acid. MW 250.66.

Differentiation Strategy: While they share the "CSA" acronym in some circles, they have different molecular weights. If an isomer with MW 235 is suspected (e.g., 2-chloro-4-sulfamoylbenzoic acid), the Intensity of the Decarboxylation Peak (m/z 190) is the diagnostic marker. Ortho-isomers (like 4-Chloro-2-sulfamoyl...) exhibit a much stronger

signal compared to meta- or para-isomers due to the proximity of the interacting groups [3].

References

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Sources

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